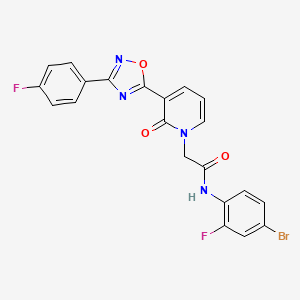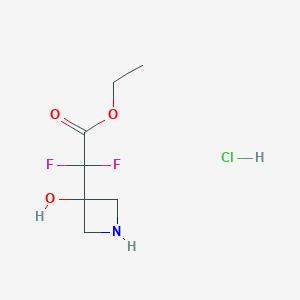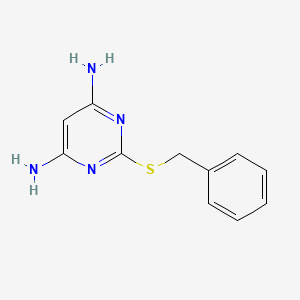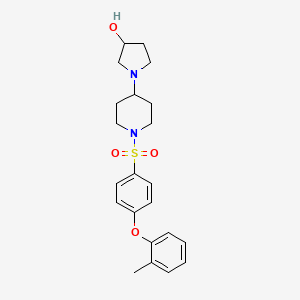
2-(2,5-dichlorothiophene-3-carboxamido)-N,4,5-trimethylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dichlorothiophene-3-carboxamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorothiophene-3-carboxamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves the following steps:
Formation of 2,5-dichlorothiophene-3-carboxylic acid: This can be achieved through chlorination of thiophene-3-carboxylic acid using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation Reaction: The 2,5-dichlorothiophene-3-carboxylic acid is then reacted with an amine, such as N,4,5-trimethylthiophene-3-amine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization or chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dichlorothiophene-3-carboxamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2-(2,5-dichlorothiophene-3-carboxamido)-N,4,5-trimethylthiophene-3-carboxamide has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorothiophene-3-carboxamido)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dichlorothiophene-3-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate
Uniqueness
2-(2,5-dichlorothiophene-3-carboxamido)-N,4,5-trimethylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[(2,5-dichlorothiophene-3-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S2/c1-5-6(2)20-13(9(5)12(19)16-3)17-11(18)7-4-8(14)21-10(7)15/h4H,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGJPQXISVXZRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=C(SC(=C2)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-biphenyl]-4-yloxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2389188.png)
![5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B2389191.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B2389195.png)
![N-(4-{[2-(3,4-dimethoxyphenyl)ethyl]sulfamoyl}phenyl)-2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2389198.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide](/img/structure/B2389200.png)
![N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide](/img/structure/B2389204.png)
![5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide](/img/structure/B2389205.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2389207.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2389208.png)

